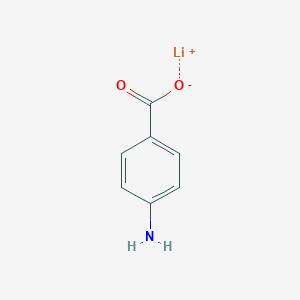

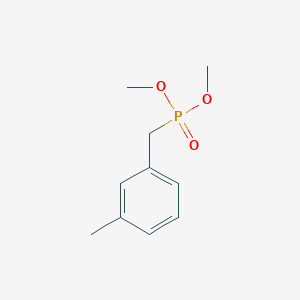

1-(Dimethoxyphosphorylmethyl)-3-methylbenzene

Overview

Description

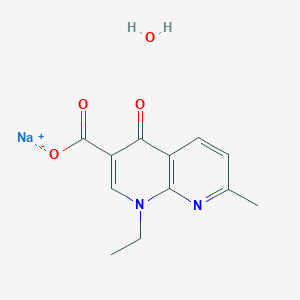

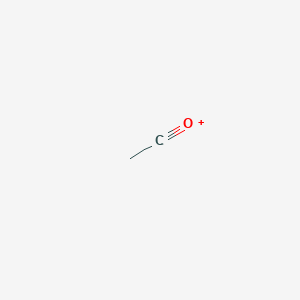

1-(Dimethoxyphosphorylmethyl)-3-methylbenzene (DMPMB) is an important chemical compound used primarily in scientific research and laboratory experiments. It belongs to a class of compounds known as organophosphates, which are characterized by the presence of a phosphorus atom attached to an organic molecule. DMPMB is an organophosphate that is used in a variety of scientific research applications, including its use as a reagent in organic synthesis, as a catalyst in biochemistry, and as a tool in the study of the structure and function of proteins.

Scientific Research Applications

Metabolism in Liver Microsomes

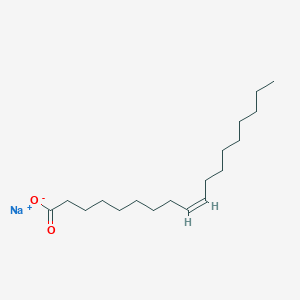

1-(Dimethoxyphosphorylmethyl)-3-methylbenzene, under its related compound Methylisoeugenol, is metabolized in liver microsomes. Human, rat, and bovine microsomes convert it into phase I metabolites like hydroxymethylisoeugenol and oxomethylisoeugenol, indicating a complex metabolic pattern that varies across species. This suggests potential bioactivity and necessitates further study of its metabolites' properties (Cartus, Merz, & Schrenk, 2011).

Electrochemical Applications

Catholyte Materials in Batteries

Derivatives of dimethoxybenzene, structurally similar to this compound, have been utilized as catholyte materials in non-aqueous redox flow batteries. These derivatives exhibit high chemical stability, especially when modified with bicyclic substitutions, highlighting their potential for energy storage applications (Zhang et al., 2017).

Synthetic Chemistry

Regioselective Bromination and Sulfur Functionalization

The compound's structural analogs undergo regioselective bromination, leading to various derivatives that can further be converted into sulfur-functionalized benzoquinones. This indicates the compound's versatility and potential for generating novel chemical entities with varied applications (Aitken et al., 2016).

Material Science

Anion Sensing

Triarylboron-functionalized derivatives of dimethoxybenzene compounds, closely related to this compound, have been synthesized and used in anion sensing. They demonstrate significant potential in detecting small fluoride and cyanide anions, hinting at the compound's applicability in chemical sensing technologies (Brazeau et al., 2017).

Properties

IUPAC Name |

1-(dimethoxyphosphorylmethyl)-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15O3P/c1-9-5-4-6-10(7-9)8-14(11,12-2)13-3/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLXIYHKZQFSPCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CP(=O)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378708 | |

| Record name | Dimethyl [(3-methylphenyl)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17105-63-4 | |

| Record name | Dimethyl P-[(3-methylphenyl)methyl]phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17105-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl [(3-methylphenyl)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.